![molecular formula C12H13ClF2N4O B1427090 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one CAS No. 1062246-01-8](/img/structure/B1427090.png)

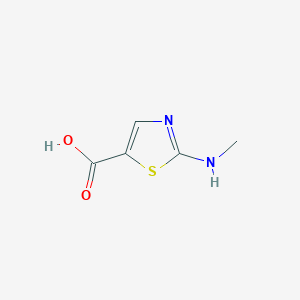

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Overview

Description

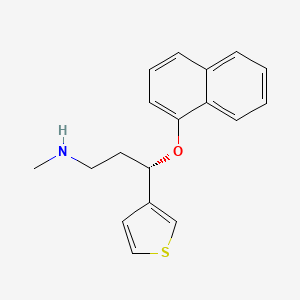

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is a useful research compound. Its molecular formula is C12H13ClF2N4O and its molecular weight is 302.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

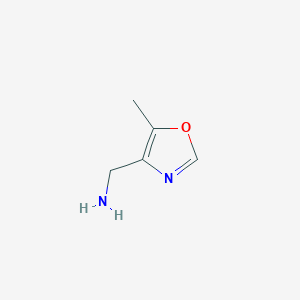

This compound has shown promise in the fight against cancer. Derivatives of this molecule have been evaluated for their in vitro anticancer activities, particularly against the MCF-7 cell line for breast cancer. Some derivatives have demonstrated significant activity, indicating the potential of this compound as a scaffold for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have been explored, with some showing potent antibacterial activity against strains such as S. pneumoniae , B. cereus , and S. aureus . This suggests its application in developing new antibiotics or antiseptics .

Antioxidant Properties

Certain derivatives have also been tested for their antioxidant capabilities using the DPPH assay method. One particular derivative showed high potential activity, which could be beneficial in preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding efficiency of these compounds to biological targets. For instance, docking studies with the active site of ER-alpha have shown good binding energy, which is crucial for drug design in hormone-related cancers .

Molecular Dynamics Simulations

To further understand the behavior of these compounds at the molecular level, molecular dynamics and simulation have been performed using tools like GROMACS. This helps in predicting the stability and behavior of the compound in biological systems, which is essential for drug development .

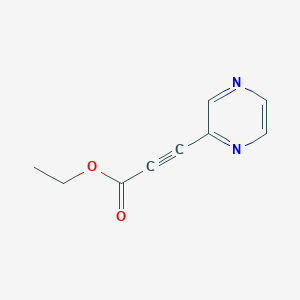

Solvent-Free Synthesis

The compound and its derivatives have been synthesized using a solvent-free microwave irradiation technique. This method is environmentally friendly and offers a faster and cleaner alternative to traditional synthesis methods, making it an attractive approach for green chemistry applications .

Mechanism of Action

Target of Action

The primary target of this compound is Polo-like kinase 1 (PLK1) . PLK1 is an enzyme that plays a crucial role in regulating cell cycles, particularly as an early trigger for the G2/M phase transition .

Mode of Action

The compound acts as a selective inhibitor of PLK1 . It binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of PLK1 affects the cell cycle regulation pathway. PLK1 is essential for the G2/M phase transition, and its inhibition can lead to cell cycle arrest at the G2 phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

It is known that the compound has excellent in vitro cellular potency

Result of Action

The inhibition of PLK1 by this compound leads to cell cycle arrest and can induce apoptosis . This can result in the death of cancer cells that overexpress PLK1, making it a potential therapeutic agent for various types of cancer .

properties

IUPAC Name |

2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF2N4O/c13-11-16-5-8-9(18-11)19(7-3-1-2-4-7)6-12(14,15)10(20)17-8/h5,7H,1-4,6H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCPBKFOMWSJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one | |

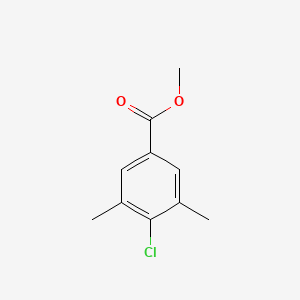

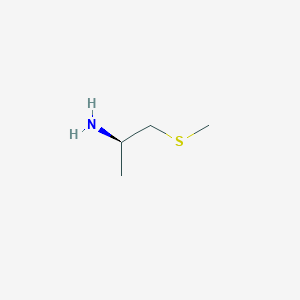

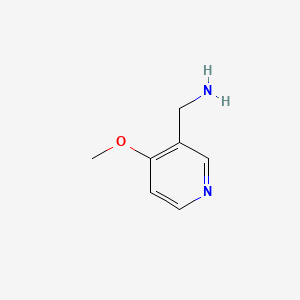

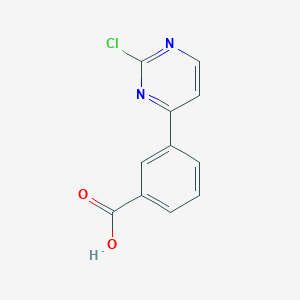

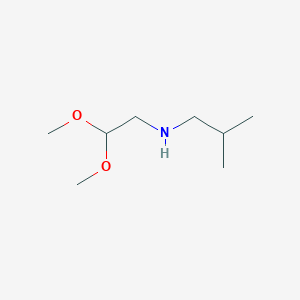

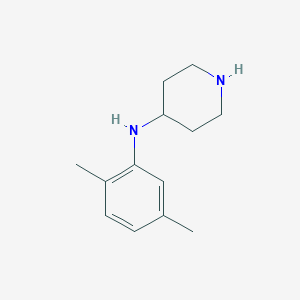

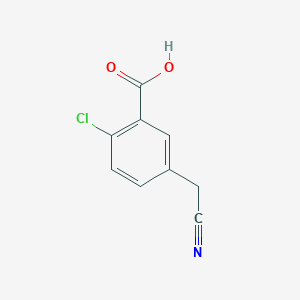

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)

![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)